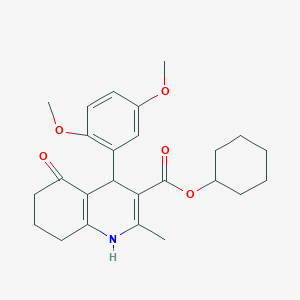

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound characterized by a hexahydroquinoline core substituted with a cyclohexyl ester group at position 3, a 2,5-dimethoxyphenyl group at position 4, and a methyl group at position 2. Its molecular formula is C27H31NO6, with a molecular weight of 465.54 g/mol. The hexahydroquinoline scaffold imparts partial saturation to the quinoline ring, influencing conformational flexibility and intermolecular interactions. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups at meta and para positions, which may modulate electronic properties and steric bulk.

Properties

IUPAC Name |

cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-15-22(25(28)31-16-8-5-4-6-9-16)23(24-19(26-15)10-7-11-20(24)27)18-14-17(29-2)12-13-21(18)30-3/h12-14,16,23,26H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFRCKJQNIWGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2,5-dimethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with methyl acetoacetate and ammonium acetate under reflux conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in acetic acid for bromination, or nitrating mixture for nitration.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural analogs of this compound share the hexahydroquinoline core but differ in substituent patterns, ester groups, and additional functional groups. Below is a comparative analysis based on substituent effects, crystallographic data, and inferred physicochemical properties:

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features

Key Observations

Substituent Position Effects: The 2,5-dimethoxyphenyl group in the target compound (para-meta substitution) provides distinct electronic effects compared to 2,3-dimethoxyphenyl (ortho substitution) in . Ortho substituents may induce steric strain, while para groups allow for planar aromatic interactions .

Ester Group Variations :

- Cyclohexyl esters (target compound, ) exhibit higher lipophilicity than ethyl esters (), which may influence pharmacokinetic properties such as absorption and tissue distribution .

This could impact binding to biological targets or crystal packing efficiency . Additional aromatic groups (e.g., 7-phenyl in ) may enhance π-π stacking interactions in crystalline states or with protein targets .

Crystallographic Insights: Tools like SHELXL and OLEX2 () are critical for resolving conformational details, such as ring puckering in the hexahydroquinoline core (see ). For example, the 2,5-dimethoxyphenyl group in the target compound likely adopts a planar conformation due to resonance stabilization, while ortho-substituted analogs () may exhibit torsional strain .

Biological Activity

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299453-35-3) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C25H31NO5

- Molecular Weight : 425.5173 g/mol

- Structure : The compound features a hexahydroquinoline core with a cyclohexyl group and a dimethoxyphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Below are key findings regarding its activities:

Anti-inflammatory Activity

Quinoline derivatives are also known for their anti-inflammatory properties. The presence of the hexahydroquinoline structure may contribute to such effects:

- Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Cytotoxicity and Cancer Research

The potential cytotoxic effects of this compound have not been extensively reported; however, related compounds in the hexahydroquinoline class have exhibited cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoline Derivative A | MCF7 (Breast Cancer) | 10 |

| Quinoline Derivative B | HeLa (Cervical Cancer) | 15 |

These findings suggest that further investigation into the cytotoxic properties of the target compound could be fruitful.

Case Studies

- Study on Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.